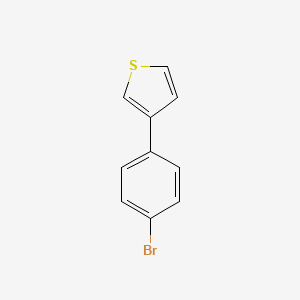

3-(4-Bromophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDBKVLYNRHNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 4 Bromophenyl Thiophene and Its Structural Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-heteroaryl bonds, offering high efficiency and functional group tolerance. Several named reactions are particularly well-suited for the synthesis of 3-(4-bromophenyl)thiophene.

Suzuki-Miyaura Coupling Protocols for Aryl-Thiophene Linkages

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, two primary pathways are viable: the coupling of 3-thienylboronic acid with 1,4-dibromobenzene (B42075), or the reaction of 4-bromophenylboronic acid with 3-bromothiophene (B43185). The latter is often preferred due to the commercial availability and stability of the starting materials.

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, and base. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphines are commonly employed. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are used to activate the boronic acid.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | harvard.edu |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | High | youtube.com |

| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | - | organic-synthesis.com |

This table presents typical conditions for Suzuki-Miyaura couplings involving aryl bromides and thiophene (B33073) derivatives, which are applicable to the synthesis of this compound.

Negishi Coupling Approaches in Thiophene Functionalization

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. To synthesize this compound, one could couple a 3-thienylzinc halide with 1,4-dibromobenzene or, more commonly, a 4-bromophenylzinc halide with 3-bromothiophene.

The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). Palladium catalysts, such as Pd(PPh₃)₄ or those derived from Pd(OAc)₂ and phosphine ligands, are effective. Nickel catalysts, like Ni(dppe)Cl₂, are also utilized.

| Catalyst | Ligand | Reactant A | Reactant B | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ | CPhos | Secondary Alkylzinc Halide | Aryl Bromide | THF | Room Temp. | High | nih.gov |

| Ni(acac)₂/ (i-Bu)₂AlH | PPh₃ | Aryl Zinc Bromide | Vinyl Halide | THF | - | - | researchgate.net |

| Pd₂(dba)₃ | SPhos | Iodoalanine-derived Zinc Reagent | Aryl Halide | - | - | Good | researchgate.net |

This table showcases representative conditions for Negishi couplings that can be adapted for the synthesis of this compound.

Stille Coupling Procedures for Brominated Thiophene Precursors

The Stille coupling utilizes an organotin compound (organostannane) and an organic halide in the presence of a palladium catalyst. For the target molecule, this would typically involve the reaction of 3-(tributylstannyl)thiophene with 1,4-dibromobenzene or (4-bromophenyl)tributylstannane with 3-bromothiophene. A significant advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.

Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The addition of a co-catalyst, such as copper(I) iodide (CuI), can sometimes accelerate the reaction. A drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts.

| Catalyst | Ligand | Reactant A | Reactant B | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | (Ethenyl)tributyltin | 4-Bromophenyl triflate | 1,4-Dioxane | Reflux | High | core.ac.uk |

| Pd₂(dba)₃ | P(o-tol)₃ | Organostannane | Aryl Halide | Toluene | 90-110 | - | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | - | Organostannane | Aryl Halide | - | - | - | researchgate.netwikipedia.org |

This table provides examples of Stille coupling conditions that are relevant for the synthesis of aryl-thiophene structures.

Kumada Cross-Coupling Variants for C-C Bond Formation

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs a Grignard reagent and an organic halide. organic-chemistry.orgresearchgate.net The synthesis of this compound via this method would involve the reaction of a 3-thienylmagnesium halide with 1,4-dibromobenzene or a 4-bromophenylmagnesium halide with 3-bromothiophene. Nickel catalysts, such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, are frequently used, as are palladium catalysts. A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which can limit its functional group compatibility.

| Catalyst | Reactant A | Reactant B | Solvent | Temperature | Yield | Reference |

| NiCl₂·(H₂O)₁.₅ | tert-Butyl Grignard Reagent | Aryl Bromide | THF | -10 °C | Moderate to Good | google.com |

| PdCl₂(dppf) | Phenylmagnesium Bromide | Aryl Bromide | THF | Room Temp. | High | quimicaorganica.org |

| Ni(dppe)Cl₂ | Grignard Reagent | 3-Halothiophene | 2-Methyl-THF | - | High | google.com |

This table illustrates typical Kumada coupling conditions applicable to the formation of C(sp²)-C(sp²) bonds in molecules like this compound.

Direct Arylation Pathways: C-H Activation and Functionalization

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. derpharmachemica.com For the synthesis of this compound, this would involve the direct reaction of thiophene with 1,4-dibromobenzene. A significant challenge in the direct arylation of thiophene is controlling the regioselectivity, as the C-H bonds at the 2- and 5-positions are generally more reactive than those at the 3- and 4-positions.

However, recent advances have enabled the regioselective β-arylation (at the 3- or 4-position) of thiophenes. semanticscholar.orgsemanticscholar.org These methods often employ specialized palladium catalysts with specific ligands and additives. For instance, the use of directing groups or specific reaction conditions can favor arylation at the C-3 position.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Regioselectivity | Reference |

| Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | Toluene | 110 | C-3 | umich.edu |

| PdCl₂ | (p-tolyl)₃P | Ag₂CO₃ | - | Room Temp. | β-arylation | semanticscholar.org |

| PdCl₂(MeCN)₂ | - | CuCl₂ (oxidant) | 1,2-Dichloroethane | 80 | β-selective | sci-hub.st |

This table highlights conditions for the direct arylation of thiophenes, with a focus on achieving β-selectivity relevant to the synthesis of this compound.

Classical and Advanced Synthetic Routes for Thiophene Ring Derivatization

While cross-coupling and direct arylation methods build the aryl-thiophene bond on a pre-existing thiophene ring, classical synthetic routes construct the thiophene ring itself with the desired substitution pattern. These methods often involve the reaction of acyclic precursors.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene. quimicaorganica.orgorganic-chemistry.orgwikipedia.org To synthesize a 3-arylthiophene, a suitably substituted 1,4-dicarbonyl precursor would be required.

Fiesselmann Thiophene Synthesis: This synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. nih.govwikipedia.orgresearchgate.net Further functionalization would be necessary to obtain this compound.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that yields polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.netsemanticscholar.orgwikipedia.orgtandfonline.com This method is particularly useful for accessing highly functionalized thiophenes.

Hinsberg Synthesis: This route involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to produce a thiophene-2,5-dicarboxylate. youtube.comresearchgate.netresearchgate.netderpharmachemica.com

These classical methods, while often requiring multi-step sequences, provide a powerful means to access a wide range of substituted thiophenes that may not be readily available through other routes.

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The synthesis of this compound, a key building block in organic electronics and medicinal chemistry, is predominantly achieved through palladium-catalyzed cross-coupling reactions. Mechanistic investigations into these transformations, primarily the Suzuki-Miyaura and Stille couplings, provide critical insights into reaction optimization and the rational design of catalysts. These studies typically dissect the catalytic cycle into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric characteristics of the 3-thienyl and 4-bromophenyl moieties play a significant role in the kinetics and thermodynamics of each step.

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-established mechanistic framework. illinois.edu It commences with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. illinois.eduprinceton.edu

Oxidative Addition

The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. In the synthesis of this compound, this typically involves the reaction of a brominated benzene (B151609) derivative with a Pd(0) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have shown that the oxidative addition of 4-substituted iodobenzenes to Pd(0)-phosphine complexes is a highly exothermic process. researchgate.net For instance, the reaction free energy shows a linear correlation with the Hammett constants of the para substituents, with electron-withdrawing groups accelerating the reaction. researchgate.net Although 1-bromo-4-iodobenzene (B50087) is not the direct precursor for this compound, these findings suggest that the electronic nature of the substituent on the phenyl ring significantly influences the oxidative addition rate. The bromine atom in the 4-position of the phenyl ring in the reactants for the synthesis of this compound would have a moderate electron-withdrawing effect, thus facilitating the oxidative addition step.

The nature of the phosphine ligands on the palladium catalyst is also crucial. Bulky and electron-rich phosphines, such as XPhos, have been shown to be highly effective in activating aryl chlorides, which are typically less reactive than aryl bromides. semanticscholar.org This is attributed to the formation of a monoligated palladium(0) species, Pd(L), which is highly reactive in the oxidative addition step. semanticscholar.orgdntb.gov.ua Kinetic studies have revealed a dissociative mechanism for the oxidative addition of aryl halides, where the active species is in equilibrium with an unreactive bis-ligated complex, Pd(L)2. semanticscholar.org

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organometallic reagent (e.g., an organoboron or organotin compound) to the palladium(II) center. In the context of synthesizing this compound via a Suzuki-Miyaura coupling, this would involve the reaction of a 3-thienylboronic acid with the arylpalladium(II) halide intermediate.

Mechanistic studies have revealed that the transmetalation in the Suzuki-Miyaura reaction is a complex process. It is generally accepted that the reaction proceeds through the formation of a palladium hydroxo complex, which then reacts with the boronic acid. researchgate.net The formation of pre-transmetalation intermediates with a Pd-O-B linkage has been identified through low-temperature rapid injection NMR spectroscopy. illinois.edu Two distinct pathways have been proposed: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. illinois.edu

In the Stille coupling, which would utilize a 3-thienylstannane, the transmetalation mechanism is also a critical step and can be influenced by additives and the nature of the ligands.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product, this compound, and the palladium(0) catalyst is regenerated. This step is generally facile for the formation of biaryl compounds.

The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium. For instance, the reductive elimination of aryl halides from dimeric arylpalladium(II) halide complexes can be induced by the addition of sterically hindered and electron-donating phosphines like P(t-Bu)3. berkeley.edu Mechanistic data suggest that the cleavage of the dimeric complex leads to a three-coordinate monomer that undergoes reductive elimination. berkeley.edu

In the context of heteroaryl-aryl couplings, such as the formation of this compound, the electronic nature of the heteroaryl group can influence the rate of reductive elimination. Studies on the amidation of heteroaryl bromides have shown that the coordination of Lewis acids to a nitrogen atom in a pyridyl ring can accelerate the rate of reductive elimination by several orders of magnitude. nih.gov While thiophene is less basic than pyridine (B92270), this highlights that electronic modifications of the heteroaryl ring can have a significant impact on this final step.

Furthermore, the formation of aryl-CF3 bonds via reductive elimination from palladium(IV) complexes has been demonstrated, a process that is typically challenging from palladium(II) centers. nih.gov This suggests that the oxidation state of the metal can dramatically alter the feasibility of the reductive elimination of certain functional groups.

A summary of the key mechanistic steps and influencing factors in the palladium-catalyzed synthesis of this compound is presented in the interactive table below.

| Mechanistic Step | Key Intermediates | Influencing Factors | Relevant Research Findings |

| Oxidative Addition | Pd(0)Ln, Aryl-Pd(II)-X(L)n | Nature of halide (I > Br > Cl), Electronic effects of substituents, Steric and electronic properties of phosphine ligands | DFT studies show electron-withdrawing groups accelerate this step. researchgate.net Bulky, electron-rich ligands like XPhos promote the formation of highly reactive monoligated Pd(0) species. semanticscholar.org |

| Transmetalation | Aryl-Pd(II)-X(L)n, Organometallic reagent (e.g., R-B(OH)2 or R-SnR'3), Pre-transmetalation complexes (e.g., with Pd-O-B linkage) | Nature of the organometallic reagent, Base, Solvent, Additives, Electronic properties of the transferred group | Proceeds via palladium hydroxo complexes in Suzuki coupling. researchgate.net Thienylboronic acids can be challenging substrates, requiring highly active catalysts. researchgate.netntnu.no |

| Reductive Elimination | Aryl-Pd(II)-Aryl'(L)n | Steric bulk of ligands and coupled groups, Electronic properties of the coupled groups, Additives (e.g., Lewis acids) | Can be promoted by sterically hindered, electron-donating phosphines. berkeley.edu Electronic modification of heteroaryl groups can significantly affect the rate. nih.gov |

Chemical Reactivity and Advanced Functionalization Strategies of 3 4 Bromophenyl Thiophene

Functional Group Interconversion at the Bromo Position of the Phenyl Moiety

The bromine atom on the phenyl ring of 3-(4-bromophenyl)thiophene serves as a highly effective functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These palladium-catalyzed transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. mdpi.com This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net A wide range of aryl, heteroaryl, and vinyl boronic acids can be employed, allowing for the introduction of diverse substituents at the 4-position of the phenyl ring.

Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. nih.gov The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

| Coupling Reaction | Reagents | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₃PO₄, Na₂CO₃ | Biaryl or heteroaryl-aryl compounds |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd(OAc)₂, XPhos, BINAP | NaOtBu, Cs₂CO₃ | Arylamine derivatives |

This table presents common reagents and catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are applicable to the functionalization of the bromo-phenyl moiety of this compound.

Regioselective Functionalization of the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The regioselectivity of these reactions is influenced by the directing effect of the 3-phenyl substituent and the inherent reactivity of the thiophene ring.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of thiophenes. The sulfur atom in the thiophene ring can stabilize the cationic intermediate (arenium ion) formed during the reaction, making thiophenes more reactive than benzene (B151609). mdpi.com For 3-substituted thiophenes, electrophilic attack generally occurs at the C2 or C5 position, as these positions are most activated by the sulfur atom and lead to more stable intermediates. The 3-phenyl substituent is a deactivating group via its inductive effect but can direct electrophiles to the C2 and C5 positions through resonance.

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, bromination of thiophene derivatives can be achieved using N-bromosuccinimide (NBS). mdpi.com The reaction conditions can be tuned to favor mono- or di-substitution.

| Electrophilic Substitution | Reagent | Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted thiophene |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted thiophene |

| Acylation | Acyl chloride/AlCl₃ | Acyl-substituted thiophene |

This table provides examples of common electrophilic aromatic substitution reactions applicable to the thiophene ring.

Directed ortho-metalation (DoM) and related metalation strategies offer a powerful alternative for the regioselective functionalization of the thiophene ring. This approach involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent, to form a thienyllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For 3-substituted thiophenes, deprotonation typically occurs at the most acidic proton, which is usually at the C2 position due to the inductive effect of the sulfur atom. The resulting 2-lithiated species can then react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides. It has been noted that lithiation of 3-bromothiophenes can sometimes lead to rearrangement reactions, highlighting the importance of carefully controlled reaction conditions. researchgate.net

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Alkyl halide (R-X) | Alkyl group (-R) |

| Ketone (R₂C=O) | Tertiary alcohol (-C(OH)R₂) |

This table illustrates the variety of functional groups that can be introduced onto the thiophene ring via metalation followed by quenching with different electrophiles.

C-H Activation Methodologies for Site-Specific Derivatization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, including thiophenes. nih.gov This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, such as the synthesis of organometallic reagents. Palladium-catalyzed direct arylation is a prominent example of C-H activation, allowing for the formation of C-C bonds between two aromatic rings. organic-chemistry.org

In the context of this compound, C-H activation can be directed to the thiophene ring. The regioselectivity of direct arylation on 3-substituted thiophenes is typically at the C2 and C5 positions. The reaction involves the coordination of a palladium catalyst to the thiophene, followed by C-H bond cleavage, often assisted by a base or a ligand, to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide to form the arylated thiophene and regenerate the active catalyst.

Research has shown that direct arylation of 3-bromothiophene (B43185) can proceed with good regio- and chemo-selectivity, primarily at the C2 or C5 position, while leaving the C-Br bond intact for subsequent cross-coupling reactions. ncu.edu.tw This allows for a sequential functionalization strategy to build complex molecular architectures.

Exploration of Reaction Mechanisms in Derivatization Processes

The derivatization of this compound relies on a variety of reaction mechanisms that govern the reactivity and selectivity of the transformations.

The mechanism of electrophilic aromatic substitution on the thiophene ring involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the thiophene ring. mdpi.comcore.ac.uk The regioselectivity is determined by the relative stability of the possible arenium ion intermediates.

Metalation reactions involve the deprotonation of a C-H bond by a strong base. The acidity of the thiophene protons is a key factor, with the α-protons (C2 and C5) being significantly more acidic than the β-protons (C3 and C4). This difference in acidity allows for regioselective deprotonation.

The mechanism of C-H activation is more complex and can proceed through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, and electrophilic cleavage. The specific pathway is dependent on the metal catalyst, ligands, substrate, and reaction conditions. In many palladium-catalyzed direct arylations of thiophenes, a CMD mechanism is proposed, where the C-H bond cleavage and metal-carbon bond formation occur in a single step with the assistance of a base or a carboxylate ligand.

Applications As a Monomer and Building Block in Advanced Materials Science

Polymerization Chemistry of 3-(4-Bromophenyl)thiophene and its Derivatives

The polymerization of this compound is central to its application in materials science, allowing for the creation of high-molecular-weight conjugated polymers. The properties of these polymers are highly dependent on the chosen polymerization technique, which dictates the polymer's structure, molecular weight, and purity.

Oxidative Polymerization Techniques for Conjugated Polythiophenes

Oxidative polymerization is a direct method for synthesizing polythiophenes, typically employing chemical oxidants like iron(III) chloride (FeCl₃) or electrochemical methods. researchgate.netnih.gov When applied to asymmetric monomers such as this compound, this technique involves the coupling of radical cations formed by the oxidation of the monomer.

While straightforward and cost-effective, chemical oxidative polymerization with FeCl₃ often yields polymers with limited control over structural regularity. researchgate.net The coupling can occur between the 2- and 5-positions of the thiophene (B33073) rings, but the monomer's asymmetry leads to a random distribution of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu The steric hindrance from the bulky 4-bromophenyl group in HH linkages can force the polymer backbone to twist, disrupting π-conjugation and diminishing the material's charge transport capabilities. cmu.edunist.gov

Catalytic oxidative polymerization, using systems such as palladium(II) acetate (B1210297) in combination with other reagents, has also been explored for thiophene derivatives. researchgate.net These methods can sometimes offer alternative pathways for polymerization under different conditions, though control of regioregularity remains a significant challenge compared to other techniques. researchgate.net

Table 1: Comparison of Polymerization Techniques for 3-Substituted Thiophenes

| Polymerization Technique | Control over Regioregularity | Molecular Weight Control | Typical Catalyst/Reagent | Primary Application |

|---|---|---|---|---|

| Oxidative Polymerization | Low to Moderate | Poor | Iron(III) chloride (FeCl₃) | Bulk synthesis of conducting polymers |

| Suzuki Polymerization | High (in catalyst transfer mode) | Good | Palladium complexes (e.g., Pd(PPh₃)₄) | Synthesis of well-defined copolymers |

| Electropolymerization | Moderate | Poor (film thickness is controlled) | Applied potential, supporting electrolyte | Thin film deposition for sensors/electrodes |

Metal-Catalyzed Polymerization (e.g., Suzuki Polymerization) for Controlled Architectures

Metal-catalyzed cross-coupling reactions are powerful tools for synthesizing conjugated polymers with precisely controlled structures. nih.gov For a monomer like this compound, the bromine atom serves as a key functional handle for these reactions.

Suzuki polymerization, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, is particularly advantageous for creating well-defined polymer architectures. sigmaaldrich.comatomfair.com This method is compatible with a wide range of functional groups and generally results in fewer side products. atomfair.com this compound can be utilized in several ways:

It can be converted to its corresponding boronic acid or ester and then reacted with a dihalogenated comonomer.

The thiophene ring can be dihalogenated (e.g., at the 2- and 5-positions) and then polymerized with an aromatic diboronic acid.

These approaches allow for the synthesis of alternating copolymers where the electronic properties can be finely tuned by the choice of the comonomer, enabling the creation of materials with specific bandgaps for various optoelectronic applications. nih.gov

Furthermore, catalyst-transfer polycondensation methods, such as Grignard Metathesis (GRIM) polymerization using nickel catalysts, are highly effective for producing regioregular poly(3-substituted thiophene)s. cmu.edu This "chain-growth" mechanism provides excellent control over molecular weight and leads to a high percentage of HT couplings, which is crucial for achieving high charge carrier mobility. nih.gov

Electropolymerization Studies for Thin Film Fabrication

Electropolymerization is a technique used to deposit a thin polymer film directly onto a conductive substrate (the working electrode) from a solution containing the monomer. acs.org This method is initiated by applying an electrical potential sufficient to oxidize the monomer, creating radical cations that subsequently couple to form the polymer film on the electrode surface. dtic.mil

The electropolymerization of this compound allows for the fabrication of electroactive thin films in a single step. The thickness, morphology, and properties of the resulting poly(this compound) film can be controlled by adjusting electrochemical parameters such as the applied potential, monomer concentration, solvent, and supporting electrolyte. researchgate.net This technique is particularly useful for applications where a uniform polymer coating on an electrode is required, such as in sensors, electrochromic devices, and battery electrodes. acs.orgresearchgate.net The presence of the phenyl substituent influences the monomer's oxidation potential compared to simple alkylthiophenes. dtic.mil

Control of Structural Regularity and Supramolecular Architecture in Polymer Backbones

The control of structural regularity, or regioregularity, is paramount in the synthesis of high-performance polythiophenes. For poly(3-substituted thiophene)s, a high degree of head-to-tail (HT) linkages is essential for maximizing the effective conjugation length along the polymer backbone. cmu.edu Regioregular polymers can more easily adopt a planar conformation, which promotes the formation of ordered, semicrystalline domains through π-stacking. nist.gov These ordered supramolecular architectures are critical for efficient intermolecular charge transport. nih.gov

As discussed, methods like catalyst-transfer polymerization (e.g., GRIM and Suzuki-Miyaura) offer superior control over regioregularity compared to classical oxidative polymerization. nih.govdntb.gov.ua The significant steric hindrance introduced by the 4-bromophenyl group in a head-to-head (HH) configuration makes achieving high HT-regularity particularly important. cmu.edu Irregularities from HH couplings act as defects that disrupt planarity, shorten the conjugation length, and ultimately lower the material's charge carrier mobility. nist.gov By carefully selecting the synthetic method, it is possible to produce poly(this compound) with a well-defined structure that facilitates the self-assembly into highly ordered lamellar structures, enhancing its performance in electronic devices. researchgate.net

Role in Organic Semiconductor Design and Synthesis

Thiophene-based materials are a cornerstone of organic electronics, widely used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov this compound serves as a valuable building block in this context due to its combination of an electron-donating thiophene core and a synthetically versatile bromophenyl side chain. researchgate.net This structure allows for the systematic tuning of electronic energy levels (HOMO/LUMO) and the optimization of solid-state packing, which are key determinants of semiconductor performance. nih.gov The bromine atom allows for its facile incorporation into larger π-conjugated systems via cross-coupling reactions, making it a key intermediate for complex molecular and polymeric semiconductors. researchgate.netnih.gov

Integration into Oligomeric Scaffolds for Charge Transport Studies

Oligothiophenes are well-defined, shorter-chain analogues of polythiophenes that serve as excellent model compounds for studying fundamental structure-property relationships in organic semiconductors. sigmaaldrich.com By systematically varying the length and substitution pattern of these oligomers, researchers can gain precise insights into how molecular structure affects charge transport, photophysical properties, and molecular self-assembly. rsc.org

Precursor for Dendrimeric and Hyperbranched Molecular Structures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Thiophene-based dendrimers have been explored for applications in organic electronics and sensing due to their unique architecture and electronic properties. uh.edunrel.govnih.gov

This compound is an ideal candidate for the synthesis of such structures. It can be conceptualized as an AB₂-type monomer, where 'A' is a reactive site for connecting to the previous generation (or core) and 'B₂' represents two reactive sites for outward growth. A potential synthetic strategy could involve:

Functionalization ('A' site): Lithiation or boronation of the most reactive C-H position on the thiophene ring (likely the 5-position).

Branching ('B' sites): Using the bromine atom and the other C-H position on the thiophene ring for subsequent coupling reactions.

A convergent synthesis approach could involve preparing dendrons (wedges) from this compound units and then attaching them to a central core molecule. researchgate.net The resulting dendrimers would have a periphery densely populated with bromophenyl groups. These terminal groups would define the dendrimer's solubility and its interaction with surfaces or other molecules, while the thiophene units would form the conjugated interior responsible for energy or charge transport. researchgate.net

Table 2: Synthetic Approaches for Dendrimer Construction

| Synthetic Method | Description | Role of this compound |

| Convergent Synthesis | Dendritic wedges (dendrons) are built first and then attached to a central core in the final step. | Serves as the fundamental repeating unit to build the dendrons. |

| Divergent Synthesis | Growth starts from a central core and proceeds outwards, generation by generation. | Acts as the branching unit added in each successive layer. |

| Metal-Mediated Coupling | Reactions like Stille or Suzuki coupling are used to form C-C bonds between monomer units. | The bromine atom and activated C-H or boronic ester positions on the thiophene ring serve as coupling sites. uh.edu |

Foundation for Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. For thiophene-based materials, these interactions are critical as they govern the molecular packing in the solid state, which directly impacts electronic properties like charge mobility. tuni.fi

The this compound molecule is exceptionally well-suited for constructing supramolecular assemblies due to its capacity for multiple non-covalent interactions:

Halogen Bonding: The bromine atom on the phenyl ring is a key feature. It can act as a halogen bond donor, forming highly directional and specific interactions with halogen bond acceptors like nitrogen or oxygen atoms in other molecules. tuni.firesearchgate.net This interaction, analogous to hydrogen bonding, is a powerful tool for programming the self-assembly of molecules into predictable patterns. nih.govtuni.fi The strength of the halogen bond can be tuned, offering precise control over the resulting architecture. jyu.fi

π-π Stacking: The electron-rich thiophene and phenyl rings can interact with each other through π-π stacking, leading to the formation of columnar structures that are beneficial for charge transport.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of neighboring molecules, further stabilizing the supramolecular structure.

These interactions can be exploited to design complex, self-assembled architectures such as 1D wires, 2D sheets, or 3D networks. For instance, co-crystallization of this compound with a molecule containing a pyridine (B92270) ring could lead to a predictable chain-like structure held together by C-Br···N halogen bonds. researchgate.net The reliability and directionality of the halogen bond make it a superior tool for crystal engineering compared to more diffuse van der Waals forces. nih.gov

Computational and Theoretical Investigations of 3 4 Bromophenyl Thiophene

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides valuable insights into molecular properties such as orbital energies, charge distribution, and reactivity. For systems like 3-(4-Bromophenyl)thiophene, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict its ground-state geometry and electronic characteristics.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. stenutz.eu The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. nih.gov

In this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across both the thiophene and the bromophenyl rings. The presence of the bromine atom can influence these energy levels. While specific DFT calculations for this compound are not widely published, data from structurally similar compounds, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide valuable context. researchgate.netscispace.com These studies show that substitutions significantly alter the FMO energies. For instance, the introduction of nitro and methyl groups leads to specific HOMO-LUMO values that dictate the molecule's electronic behavior. researchgate.netscispace.com

Table 1: Representative FMO Energies from a Related Thiophene Derivative Data based on calculations for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene using the B3LYP method.

| Parameter | Energy (eV) |

| EHOMO | -0.30456 |

| ELUMO | -0.11321 |

| Energy Gap (ΔE) | 0.19135 |

| This interactive table contains representative data from a similar compound to illustrate the application of FMO theory. researchgate.net |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. tandfonline.com These calculations are fundamental for predicting how the molecule will behave in electronic devices or chemical reactions. e3s-conferences.org

Charge Density Distribution and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

For this compound, the MEP map is expected to show a negative potential (red/yellow regions) around the electronegative bromine atom and the sulfur atom of the thiophene ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is typically found around the hydrogen atoms. researchgate.net In related molecules, the MEP has been used to identify reactive centers and understand intermolecular interactions. researchgate.netresearchgate.net For example, in a pyrazole (B372694) derivative containing the 3-(4-bromophenyl) moiety, the negative potential is concentrated on the electronegative atoms, guiding the molecule's interactions. researchgate.net This charge landscape is critical for understanding phenomena like halogen bonding and π–π stacking in the solid state.

Conformational Analysis and Energy Landscapes of Thiophene-Phenyl Systems

Computational conformational analysis involves scanning the potential energy surface by systematically rotating the bond connecting the two rings and calculating the energy at each step. This generates an energy landscape that reveals the most stable conformations (energy minima) and the rotational energy barriers (transition states). In similar biaryl systems, the minimum energy conformation is typically a twisted structure, with reported dihedral angles often ranging from 20° to 40°. For instance, in a related chalcone-thiophene derivative, the dihedral angle between the thiophene and phenyl rings was found to be 11.4°. nih.gov While a fully planar conformation allows for maximum electronic delocalization, it is often energetically unfavorable due to steric clash. The height of the rotational barrier is a measure of the molecule's conformational rigidity. whiterose.ac.uk

Spectroscopic Parameter Prediction Methodologies

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. modgraph.co.uk This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). modgraph.co.ukscm.com For thiophenes, chemical shifts can also be estimated using substituent chemical shift (SCS) increments. stenutz.eu For this compound, the proton (¹H) and carbon-¹³ (¹³C) chemical shifts are influenced by the electronic environment created by the sulfur atom, the bromine atom, and the aromatic ring currents. The bromine atom's electron-withdrawing nature would generally cause a downfield shift for nearby protons and carbons.

Vibrational Frequencies

Theoretical vibrational spectra (Infrared and Raman) are calculated by performing a frequency analysis on the optimized molecular geometry. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scispace.comnih.gov For a molecule containing a bromophenyl group, key vibrational modes would include the C-Br stretching vibration, C-H stretching of the aromatic rings, and characteristic thiophene ring breathing and deformation modes. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Related Moiety Data derived from a computational study on a pyrazole derivative containing the 3-(4-bromophenyl) group. researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | 3065 | 3060 |

| C=C Stretching (Aromatic) | 1587 | 1585 |

| C-N Stretching | 1378 | 1375 |

| C-Br Stretching | 786 | 784 |

| This interactive table showcases representative data to illustrate the methodology of vibrational frequency prediction. researchgate.net |

UV-Vis Absorption

The electronic absorption spectrum (UV-Vis) is simulated using Time-Dependent Density Functional Theory (TD-DFT). derpharmachemica.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. nih.gov The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. rasayanjournal.co.in For π-conjugated systems like this compound, the primary absorption bands in the UV-Vis region typically correspond to π → π* transitions, often involving the HOMO and LUMO. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum mechanical methods like DFT are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model the atomic motions based on a classical force field, providing insights into bulk properties, intermolecular interactions, and self-assembly. tandfonline.com

For this compound, MD simulations can be employed to study its aggregation behavior in solution or its packing in the solid state. Key intermolecular forces at play include van der Waals interactions, electrostatic interactions, and importantly, π–π stacking between the aromatic and thiophene rings. The bromine atom can also participate in halogen bonding, a directional interaction that can significantly influence crystal packing. nih.gov By analyzing the simulation trajectories, one can calculate properties like the radial distribution function to understand how molecules arrange themselves relative to one another. rroij.com These simulations are crucial for predicting how the molecule will behave as a functional material, for example, in an organic thin-film transistor, where molecular packing directly impacts charge transport. nih.gov

Theoretical Studies of Reactivity Descriptors and Reaction Pathways

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. mdpi.com These "global reactivity descriptors" are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. semanticscholar.org

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. semanticscholar.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ² / (2η). researchgate.net

Table 3: Representative Global Reactivity Descriptors from a Related Thiophene System Data based on calculations for N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives. researchgate.net

| Descriptor | Formula | Representative Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.87 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.94 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.15 |

| This interactive table provides illustrative data from a structurally related compound. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(4-Bromophenyl)thiophene, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the thiophene (B33073) and phenyl rings are observed. The protons on the thiophene ring typically appear as multiplets due to spin-spin coupling. The proton at the C2 position of the thiophene ring is expected to resonate at a distinct chemical shift, as are the protons at the C4 and C5 positions. The protons on the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring and the bromophenyl ring resonate at characteristic chemical shifts. The carbon atom attached to the bromine (C-Br) on the phenyl ring shows a specific chemical shift, which is a key indicator of its presence. The quaternary carbons, those at the junction of the two rings and the one bonded to bromine, typically exhibit lower intensity signals.

| ¹H NMR Data (Predicted) | |

| Proton | Chemical Shift (ppm) |

| Thiophene-H2 | δ 7.5-7.6 |

| Thiophene-H4 | δ 7.3-7.4 |

| Thiophene-H5 | δ 7.3-7.4 |

| Phenyl-H (ortho to Br) | δ 7.5-7.6 (d) |

| Phenyl-H (meta to Br) | δ 7.4-7.5 (d) |

| Note: Predicted values based on analogous compounds. 'd' denotes a doublet. |

| ¹³C NMR Data (Predicted) | |

| Carbon | Chemical Shift (ppm) |

| Thiophene-C2 | δ 125-127 |

| Thiophene-C3 | δ 140-142 |

| Thiophene-C4 | δ 128-130 |

| Thiophene-C5 | δ 122-124 |

| Phenyl-C (ipso) | δ 138-140 |

| Phenyl-C (ortho to Br) | δ 131-133 |

| Phenyl-C (meta to Br) | δ 129-131 |

| Phenyl-C (para to thiophene) | δ 121-123 |

| Note: Predicted values based on analogous compounds. |

Mass Spectrometry Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, confirming its elemental composition and structural features.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which for this compound (C₁₀H₇BrS) is 237.9506 g/mol (for ⁷⁹Br) and 239.9485 g/mol (for ⁸¹Br). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which have a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis: Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. Common fragmentation pathways for aryl halides include the loss of the halogen atom. For this compound, a significant fragment would correspond to the loss of a bromine radical, resulting in a [C₁₀H₇S]⁺ ion. Further fragmentation of the thiophene or phenyl ring can also be observed.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₀H₇BrS |

| Molecular Weight | 239.13 g/mol chemscene.comsigmaaldrich.com |

| Key Fragmentation Peaks (m/z) | [M]⁺ (isotopic pair), [M-Br]⁺, fragments of thiophene and phenyl rings |

X-ray Crystallography for Solid-State Molecular Structure Determination

This technique would precisely measure bond lengths, bond angles, and torsion angles, confirming the connectivity of the thiophene and 4-bromophenyl rings. It would also reveal the planarity of the aromatic systems and the dihedral angle between them. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

| Expected X-ray Crystallography Data | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Key Parameters | Bond lengths (C-C, C-S, C-Br), Bond angles, Dihedral angle between rings |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₀H₇BrS), the theoretical elemental composition can be calculated and compared with experimental values obtained from combustion analysis.

This comparison serves as a crucial check for the purity and correctness of the synthesized compound. A close correlation between the found and calculated percentages of carbon, hydrogen, bromine, and sulfur confirms the elemental composition.

| Elemental Analysis Data for C₁₀H₇BrS | | | :--- | :--- | :--- | | Element | Theoretical % | Found % | | Carbon (C) | 50.23 | (To be determined experimentally) | | Hydrogen (H) | 2.95 | (To be determined experimentally) | | Bromine (Br) | 33.41 | (To be determined experimentally) | | Sulfur (S) | 13.41 | (To be determined experimentally) |

Chromatographic Methods for Purification and Analytical Assessment of Purity

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the purification and purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can effectively separate the target compound from starting materials, by-products, and other impurities. mdpi.com The purity is determined by integrating the peak area of the compound in the chromatogram, detected by a UV detector at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography is a suitable analytical technique. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide high-resolution separation and quantification of the purity of this compound. The choice of the stationary phase of the GC column is critical for achieving good separation from potential isomers or related impurities. google.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches (Green Chemistry Principles)

The synthesis of thiophene (B33073) derivatives, including bromophenylthiophenes, has traditionally relied on methods that may involve harsh conditions, hazardous reagents, and significant waste generation. The future of synthesizing these valuable compounds is increasingly tied to the principles of green chemistry, aiming for more environmentally benign and efficient processes. mdpi.comnih.gov

Key research avenues include:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques offer significant advantages over conventional heating methods by dramatically reducing reaction times, increasing product yields, and often enabling the use of less hazardous solvents. mdpi.commdpi.com The application of microwave irradiation, in particular, has been shown to be an energy-efficient method for producing various heterocyclic compounds. nih.govmdpi.com

Transition-Metal-Free Reactions: While palladium-catalyzed cross-coupling reactions are effective for creating the thiophene-phenyl bond, they involve expensive and potentially toxic heavy metals. researchgate.net Future research is focused on developing alternative, metal-free strategies. One such approach involves the heterocyclization of bromoenynes using inexpensive and safe sulfur sources, which aligns with the goal of creating more sustainable chemical processes. organic-chemistry.org

Biocatalysis: The use of enzymes to catalyze chemical reactions represents a cornerstone of green chemistry. mdpi.com Exploring enzymatic pathways for the synthesis or modification of bromophenylthiophenes could lead to highly selective reactions under mild, aqueous conditions, minimizing waste and environmental impact. mdpi.com

Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. Metal-catalyzed heterocyclization of functionalized alkynes is one such powerful, atom-economical approach for the regioselective synthesis of substituted thiophenes. nih.gov Further development in this area could provide direct and efficient routes to 3-(4-bromophenyl)thiophene and its analogues.

Table 1: Comparison of Synthetic Approaches

| Synthetic Approach | Key Principles | Potential Advantages for Bromophenylthiophene Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | Faster production, higher yields, potentially cleaner reactions. mdpi.com |

| Transition-Metal-Free Reactions | Avoidance of toxic/expensive metals | Lower cost, reduced environmental impact, simpler purification. organic-chemistry.org |

| Biocatalysis | Use of enzymes, mild conditions | High selectivity, use of water as a solvent, sustainability. mdpi.com |

| Atom Economy | Maximizing reactant incorporation | Reduced waste, increased process efficiency. nih.gov |

Exploration of Advanced Functional Materials Based on the Thiophene-Phenyl Motif

The conjugated system formed by the thiophene and phenyl rings makes this compound an excellent building block for advanced functional materials, particularly in the field of organic electronics. The modern demand for new materials with tailored properties drives much of this research. nih.gov

Emerging areas of exploration include:

Organic Electronics: Polythiophenes and their derivatives are well-known for their semiconducting properties. mdpi.com The this compound monomer can be polymerized, or used as a core structure, to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The bromine atom allows for post-polymerization modification, enabling fine-tuning of the material's electronic properties.

"Hairy-Rod" Type Conjugated Polymers: A promising methodology involves the functionalization of polymers with electroactive end-groups like thiophene. nih.govmdpi.com This can create complex, grafted architectures that combine the properties of different polymers, leading to materials with unique characteristics for specialized applications. nih.gov For instance, combining the electronic properties of a polythiophene backbone with the biocompatibility of another polymer could yield novel biomaterials. mdpi.com

Sensors: The electronic properties of polymers derived from thiophene-phenyl structures are sensitive to their chemical environment. This has been demonstrated in the development of electrochemical sensors. A polymer film derived from the closely related 3-(4-trifluoromethyl)-phenyl)-thiophene, for example, has been used to detect synthetic stimulants by interacting with them at the molecular level. mdpi.com Similar applications can be envisaged for materials based on this compound, targeting various analytes of environmental or medical interest.

Interdisciplinary Research Opportunities and Synergistic Applications

The versatility of the this compound scaffold places it at the intersection of several scientific disciplines, creating opportunities for synergistic research and novel applications.

Medicinal Chemistry and Drug Discovery: Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsciensage.info The 4-bromophenyl group is also a common feature in many pharmacologically active molecules. The combination of these two moieties in one structure makes this compound and its derivatives attractive candidates for new drug development programs. researchgate.net Future work could involve synthesizing libraries of related compounds and screening them for activity against various diseases, such as cancer or inflammatory disorders. nih.gov

Computational and Theoretical Chemistry: The design and prediction of the properties of new materials and molecules are increasingly reliant on computational methods like Density Functional Theory (DFT). pku.edu.cn Theoretical studies can predict the electronic structure, reactivity, and potential efficacy of novel bromophenylthiophene derivatives before they are synthesized in the lab. researchgate.net This synergy between experimental synthesis and computational modeling accelerates the discovery process, saving time and resources.

Materials Science and Engineering: The development of functional materials from this compound for applications in electronics or sensors requires a close collaboration between chemists, materials scientists, and engineers. researchgate.net Chemists can design and synthesize the molecules, while materials scientists characterize their physical properties, and engineers integrate them into functional devices. This interdisciplinary approach is essential for translating fundamental chemical discoveries into real-world technologies.

Challenges and Perspectives in Synthetic and Materials Science Research for Bromophenylthiophenes

Despite the significant potential, researchers face several challenges in the synthesis and application of bromophenylthiophenes. Overcoming these hurdles will be crucial for advancing the field.

Challenges:

Selective Synthesis: Achieving high chemo- and regioselectivity in the synthesis of polysubstituted thiophenes remains a challenge, particularly when using multi-step or one-pot procedures. nih.govresearchgate.net Developing synthetic routes that precisely control the placement of functional groups is essential for creating materials with predictable and reproducible properties.

Process Scalability: Many novel synthetic methods developed in academic labs are performed on a small scale. Scaling these processes up for industrial production while maintaining efficiency, cost-effectiveness, and adherence to green chemistry principles is a significant engineering challenge. google.com

Material Stability and Performance: For materials used in organic electronics, long-term stability under operational stress (e.g., exposure to light, heat, and air) is a major concern. Future research must focus on designing bromophenylthiophene-based polymers that are not only efficient but also durable. researchgate.net

Biological Complexity: In medicinal chemistry, challenges include overcoming drug resistance, minimizing off-target effects, and ensuring favorable pharmacokinetic properties. nih.gov Simply demonstrating biological activity in a lab setting is only the first step in a long and complex drug development process.

Perspectives: The future for bromophenylthiophene research is promising. The ongoing development of sustainable synthetic methods will make these compounds more accessible and environmentally friendly to produce. nih.gov The demand for advanced functional materials for next-generation electronics and sensors continues to grow, and the thiophene-phenyl motif is a highly promising platform. nih.govresearchgate.net The versatility of the bromine "handle" ensures that a vast array of derivatives can be readily synthesized and evaluated, providing a rich field for discovery in both materials science and medicinal chemistry. The continued integration of computational modeling with experimental work will undoubtedly accelerate the pace of innovation in this exciting area of chemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.